

# 3,5-Dibromo-4-ethylpyridine CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Dibromo-4-ethylpyridine

Cat. No.: B174496

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## Technical Guide: 3,5-Dibromo-4-alkylpyridines

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Information regarding the specific compound **3,5-Dibromo-4-ethylpyridine** is not readily available in public databases. This guide provides detailed technical information for the closely related analogue, 3,5-Dibromo-4-methylpyridine, as a reference. The properties and synthetic methodologies are expected to be comparable.

## Core Compound Identification

This document details the chemical and physical properties, synthesis, and potential applications of 3,5-Dibromo-4-methylpyridine, a key intermediate in organic synthesis.

Identifier	Data
Compound Name	3,5-Dibromo-4-methylpyridine
Synonyms	3,5-Dibromo-4-picoline
CAS Number	3430-23-7[1]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N[1]
Molecular Weight	250.92 g/mol [1]
Chemical Structure	(See Figure 1)

## Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,5-Dibromo-4-methylpyridine. These values are crucial for handling, storage, and application in experimental settings.

Property	Value	Source
Appearance	White to off-white crystalline powder or solid. <a href="#">[1]</a> <a href="#">[2]</a>	ChemBK, Pipzine Chemicals, TCI
Melting Point	104-107 °C <a href="#">[1]</a>	ChemBK
Boiling Point (Predicted)	243.0 ± 35.0 °C <a href="#">[1]</a>	ChemBK
Density (Predicted)	1.911 ± 0.06 g/cm <sup>3</sup> <a href="#">[1]</a>	ChemBK
Solubility	Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water. <a href="#">[1]</a> <a href="#">[2]</a>	ChemBK, Pipzine Chemicals
Vapor Pressure (25 °C)	0.0513 mmHg <a href="#">[1]</a>	ChemBK
Refractive Index (Predicted)	1.593 <a href="#">[1]</a>	ChemBK
Flash Point	100.7 °C <a href="#">[1]</a>	ChemBK

## Synthesis Protocol

A common laboratory-scale synthesis of 3,5-Dibromo-4-methylpyridine involves the directed ortho-metalation of 3,5-dibromopyridine followed by alkylation.[\[3\]](#)

Experimental Protocol:

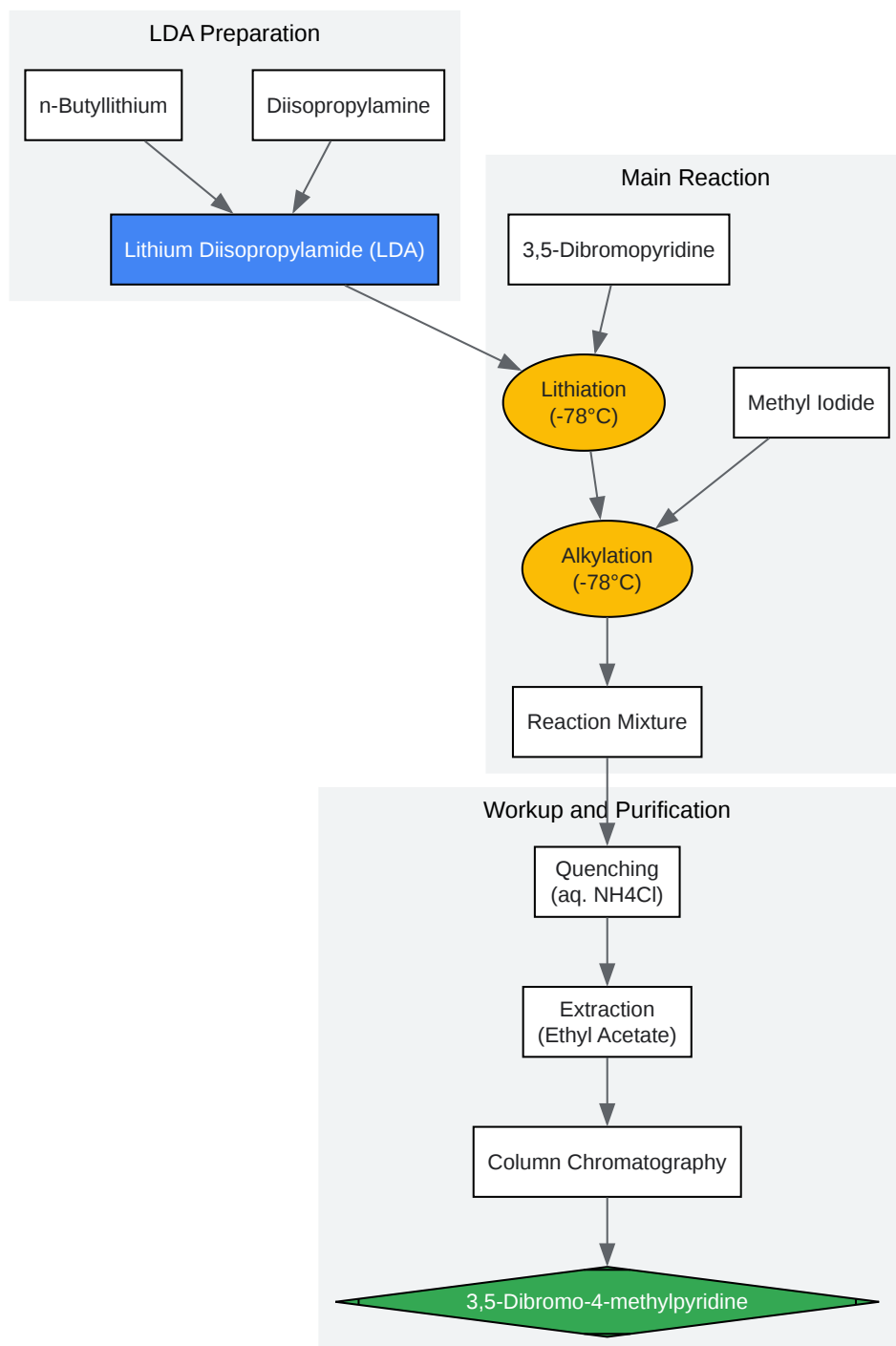
- Preparation of Lithium Diisopropylamide (LDA): A solution of n-butyllithium (1.6 N in hexane, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous tetrahydrofuran (THF, 145 ml) at -10°C under an argon atmosphere.[\[3\]](#)
- Lithiation of 3,5-Dibromopyridine: The reaction mixture is cooled to -78°C. A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), also cooled to -78°C, is added dropwise

to the LDA solution.[3] The mixture is stirred for 30 minutes at this temperature.[3]

- Alkylation: Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise to the reaction mixture.[3] Stirring is continued for 2 hours at -78°C.[3]
- Quenching and Extraction: The reaction is quenched by adding a saturated aqueous solution of ammonium chloride (120 ml).[3] After evaporating the solvents, the residue is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over magnesium sulfate, and the solvent is evaporated.[3]
- Purification: The resulting yellow solid is triturated with ethyl acetate and filtered. The filtrate is concentrated and the residue is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (97.5/2.5) mixture as the eluent to yield the final product as a white solid.[3]

Synthesis Workflow Diagram:

## Synthesis of 3,5-Dibromo-4-methylpyridine

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**Figure 1.** Synthesis workflow for 3,5-Dibromo-4-methylpyridine.

## Applications in Research and Drug Development

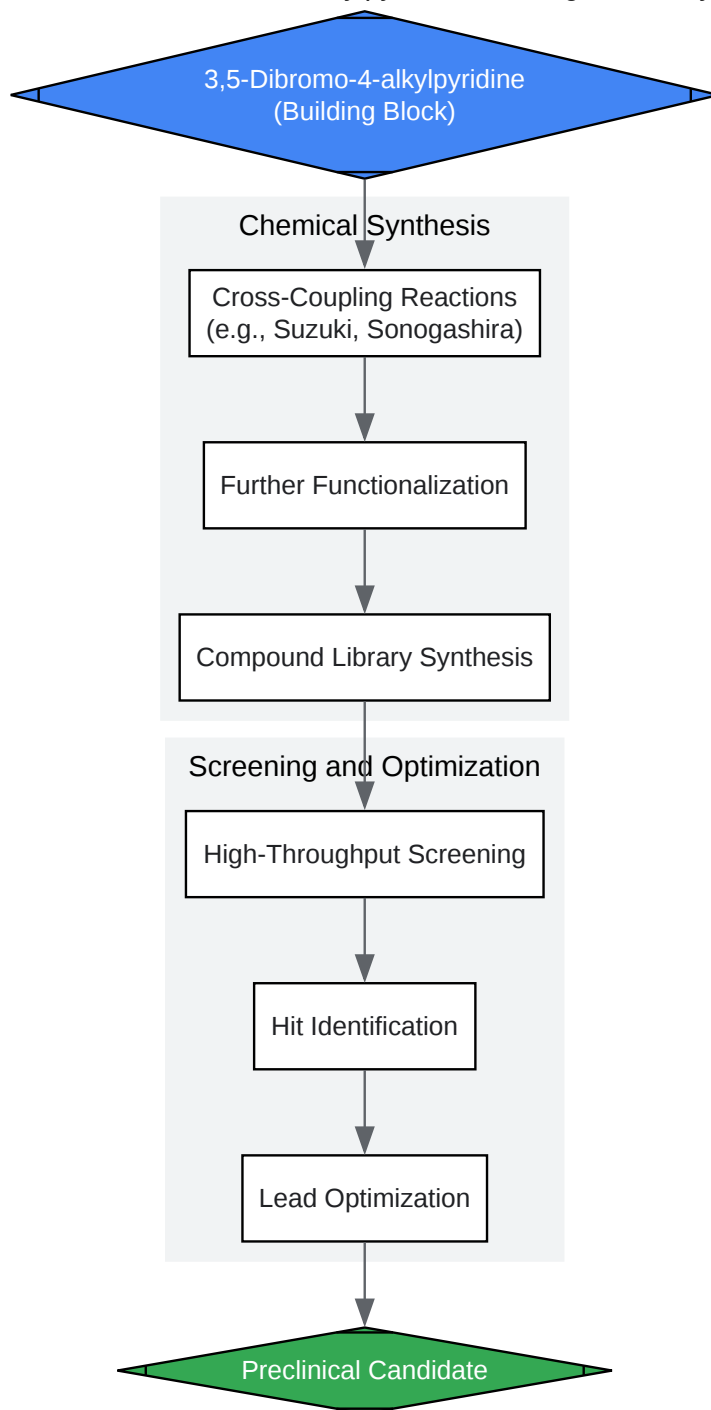
Halogenated pyridines are valuable building blocks in medicinal chemistry due to their ability to participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. 3,5-Dibromo-4-methylpyridine serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.<sup>[2]</sup>

Potential Applications:

- **Intermediate for Active Pharmaceutical Ingredients (APIs):** The pyridine core is a common scaffold in many pharmaceutical compounds. The bromo-substituents at the 3 and 5 positions provide reactive handles for further chemical modifications.
- **Fragment-Based Drug Discovery:** This compound can be used as a fragment in screening campaigns to identify initial hits for novel drug targets.
- **Synthesis of Novel Materials:** Pyridine derivatives are also explored in the development of materials with specific electronic or optical properties.<sup>[2]</sup>

Logical Relationship Diagram:

## Role of 3,5-Dibromo-4-alkylpyridines in Drug Discovery

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**Figure 2.** Logical workflow of utilizing 3,5-Dibromo-4-alkylpyridines in a drug discovery program.

## Safety and Handling

3,5-Dibromo-4-methylpyridine is considered harmful if swallowed, and causes skin and eye irritation.[1] It may also cause respiratory irritation.

Precautionary Measures:

- Wear suitable protective clothing, gloves, and eye/face protection.[1]
- Use in a well-ventilated area.[1]
- Avoid breathing dust and vapors.[1]
- Keep away from ignition sources and oxidizing agents.[1]
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.  
[1]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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